1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromine atom and a methyl group on the benzofuran ring, along with the amine group, makes this compound particularly interesting for research in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine typically involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and signaling pathways.
Wirkmechanismus
The mechanism of action of 1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist or partial agonist of the 5-HT2C receptor, which plays a role in regulating neurotransmitter release and modulating various physiological processes. The compound’s effects on these receptors can influence mood, cognition, and behavior, making it a potential candidate for treating psychiatric disorders .
Vergleich Mit ähnlichen Verbindungen
1-(7-Bromo-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine can be compared with other benzofuran derivatives, such as:
1-(5-Methylbenzofuran-2-yl)-2-methylpropan-1-amine: Lacks the bromine atom, which may result in different biological activity and receptor affinity.
1-(7-Chloro-5-methylbenzofuran-2-yl)-2-methylpropan-1-amine: The chlorine atom may confer different chemical reactivity and pharmacological properties.
1-(7-Bromo-5-methylbenzofuran-2-yl)-2-ethylpropan-1-amine: The ethyl group instead of the methyl group can alter the compound’s lipophilicity and metabolic stability.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and its potential impact on biological activity.
Eigenschaften
Molekularformel |
C13H16BrNO |
---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
1-(7-bromo-5-methyl-1-benzofuran-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H16BrNO/c1-7(2)12(15)11-6-9-4-8(3)5-10(14)13(9)16-11/h4-7,12H,15H2,1-3H3 |
InChI-Schlüssel |
WXMNIJOGNLXOBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)Br)OC(=C2)C(C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.